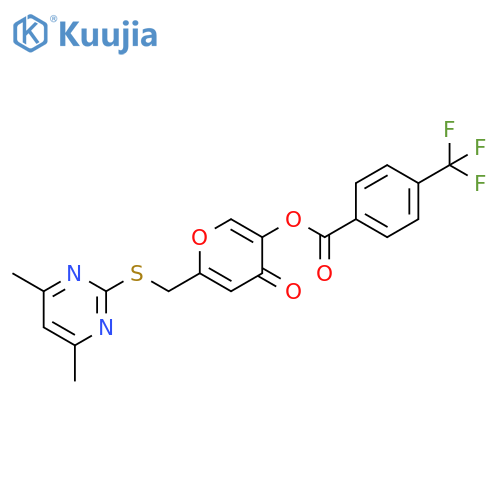

Cas no 877636-68-5 (6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate)

877636-68-5 structure

商品名:6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

- Benzoic acid, 4-(trifluoromethyl)-, 6-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-oxo-4H-pyran-3-yl ester

- 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

- 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

- SR-01000020429-1

- F2510-0150

- AKOS024654819

- SR-01000020429

- 877636-68-5

- [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate

-

- インチ: 1S/C20H15F3N2O4S/c1-11-7-12(2)25-19(24-11)30-10-15-8-16(26)17(9-28-15)29-18(27)13-3-5-14(6-4-13)20(21,22)23/h3-9H,10H2,1-2H3

- InChIKey: JVTAHSXHLJFIPM-UHFFFAOYSA-N

- ほほえんだ: C(OC1C(=O)C=C(CSC2=NC(C)=CC(C)=N2)OC=1)(=O)C1=CC=C(C(F)(F)F)C=C1

計算された属性

- せいみつぶんしりょう: 436.07046262g/mol

- どういたいしつりょう: 436.07046262g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 707

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 104Ų

じっけんとくせい

- 密度みつど: 1.45±0.1 g/cm3(Predicted)

- ふってん: 568.8±50.0 °C(Predicted)

- 酸性度係数(pKa): 1.82±0.50(Predicted)

6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2510-0150-2mg |

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |

877636-68-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2510-0150-15mg |

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |

877636-68-5 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2510-0150-2μmol |

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |

877636-68-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2510-0150-3mg |

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |

877636-68-5 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2510-0150-5mg |

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |

877636-68-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2510-0150-5μmol |

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |

877636-68-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2510-0150-10mg |

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |

877636-68-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2510-0150-75mg |

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |

877636-68-5 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2510-0150-10μmol |

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |

877636-68-5 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2510-0150-30mg |

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |

877636-68-5 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

877636-68-5 (6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate) 関連製品

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬